
6-Chloro-9-cyclopropylMethyl-8-Methyl-9H-purine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-9-cyclopropylMethyl-8-Methyl-9H-purine is a chemical compound with the molecular formula C9H9ClN4 and a molecular weight of 208.65 g/mol . It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to optimize the yield. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-9-cyclopropylMethyl-8-Methyl-9H-purine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include halogens (for substitution), oxidizing agents (for oxidation), and reducing agents (for reduction). The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized purine derivative, while substitution reactions may introduce different functional groups into the purine ring .
Applications De Recherche Scientifique
6-Chloro-9-cyclopropylMethyl-8-Methyl-9H-purine has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules like DNA and RNA.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-Chloro-9-cyclopropylMethyl-8-Methyl-9H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or repair, thereby exerting its antiviral or anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Chloro-9-cyclopropyl-8-Methyl-9H-purine: A closely related compound with a similar structure but different functional groups.
9H-Purine, 6-chloro-9-(cyclopropylmethyl): Another derivative of purine with slight variations in its chemical structure.
Uniqueness
6-Chloro-9-cyclopropylMethyl-8-Methyl-9H-purine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C10H11ClN4 |
|---|---|
Poids moléculaire |
222.67 g/mol |
Nom IUPAC |
6-chloro-9-(cyclopropylmethyl)-8-methylpurine |
InChI |
InChI=1S/C10H11ClN4/c1-6-14-8-9(11)12-5-13-10(8)15(6)4-7-2-3-7/h5,7H,2-4H2,1H3 |
Clé InChI |
VGDRQWCVQTXBGX-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(N1CC3CC3)N=CN=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



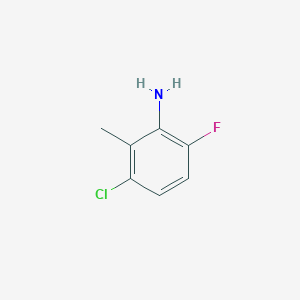



![7-[(2-Amino-2-cyclohexa-1,4-dien-1-ylacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;dihydrate](/img/structure/B15093206.png)

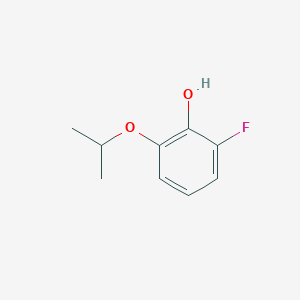
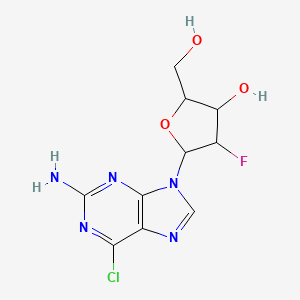
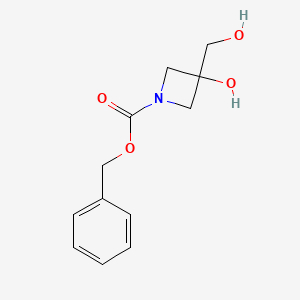
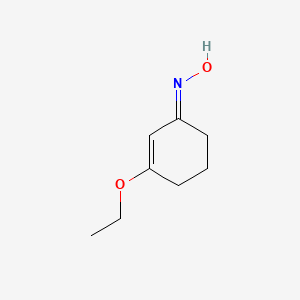
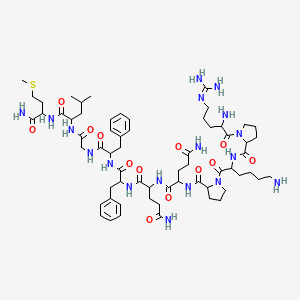
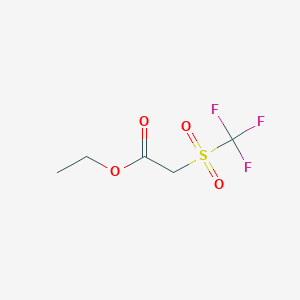
![1-[(2R,3R,4R,5R)-3-ethoxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B15093239.png)
